(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Overview
Description
“®-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid” is a compound that falls under the category of tert-butyloxycarbonyl-protected amino acids . These compounds are often used in the synthesis of dipeptides .
Synthesis Analysis
The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid : This compound has been synthesized via a lipase-catalyzed regioselective lactamization, demonstrating the use of enzymes in organic synthesis (Aurell, Karlsson, Pontén, & Andersen, 2014).
Synthesis of Aldehyde Building Blocks : The compound has been used in the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, essential in combinatorial solid-phase synthesis (Groth & Meldal, 2001).
Development of Chemical Reactions : It has been involved in reactions like the regioselective synthesis of lactams, demonstrating its role in facilitating complex organic reactions (Xia, Chen, & Yu, 2013).
Chemical Process Development
Ester and Anhydride Formation : This compound has been used in reactions leading to the formation of esters and anhydrides, showcasing its utility in varied chemical processes (Bartoli et al., 2007).
Synthesis of Antibacterial Compounds : Its derivatives, like N-tert-butoxycarbonyl-thiazolidine carboxylic acid, have shown potential antibacterial activities, indicating its relevance in medicinal chemistry (Song, Ma, & Zhu, 2015).
Pharmaceutical Research
Peptide Isosteres Synthesis : It has been used in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, which are significant in developing novel peptide-based drugs (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Synthesis of Chiral Auxiliaries : The compound has been used in dynamic kinetic resolution, leading to stereoselective alkylations, which are crucial in synthesizing chiral pharmaceutical intermediates (Kubo, Kubota, Takahashi, & Nunami, 1997).
Advanced Material Synthesis
Synthesis of Advanced Chemical Intermediates : Its use in the synthesis of complex chemical intermediates like azabicyclo[3.1.0]hexane derivatives shows its potential in advanced material synthesis (Gan et al., 2013).
Hydroformylation of Oxazoline Derivatives : The compound has been used in hydroformylation reactions to synthesize oxazolidine derivatives, important in creating novel materials (Kollár & Sándor, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the use of “®-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid” and similar compounds could involve expanding the applicability of AAILs. This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGITYLFOIAYYJU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273566-86-1 | |
Record name | (2R)-4-[(tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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